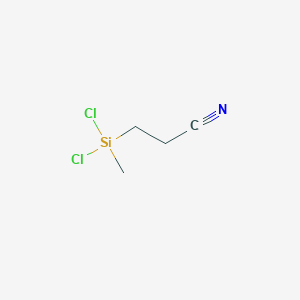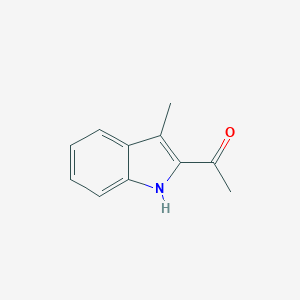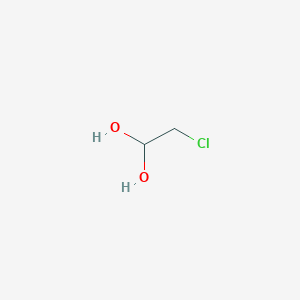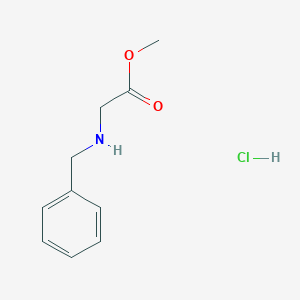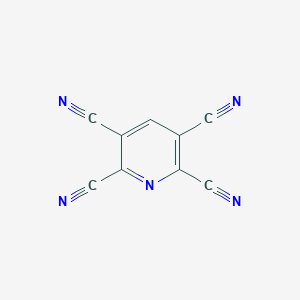
2,3,5,6-Pyridinetetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Pyridinetetracarbonitrile (PTCN) is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Pyridinetetracarbonitrile has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of other pyridine derivatives. 2,3,5,6-Pyridinetetracarbonitrile has also been used as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes have been studied for their catalytic properties and for their potential use in materials science.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Pyridinetetracarbonitrile is not well understood. However, it is believed that the compound may act as a nucleophile due to the presence of four cyano groups. This property may allow 2,3,5,6-Pyridinetetracarbonitrile to react with electrophilic species, such as metal ions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,3,5,6-Pyridinetetracarbonitrile. However, it has been reported that 2,3,5,6-Pyridinetetracarbonitrile can inhibit the growth of certain cancer cells. This property has been attributed to the compound's ability to interact with metal ions, which are essential for cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5,6-Pyridinetetracarbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3,5,6-Pyridinetetracarbonitrile is also readily available from commercial suppliers. However, 2,3,5,6-Pyridinetetracarbonitrile has some limitations. The compound is highly toxic and should be handled with care. It is also relatively expensive compared to other pyridine derivatives.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3,5,6-Pyridinetetracarbonitrile. One area of interest is the development of new coordination complexes using 2,3,5,6-Pyridinetetracarbonitrile as a ligand. These complexes could be studied for their catalytic properties and for their potential use in materials science. Another area of interest is the use of 2,3,5,6-Pyridinetetracarbonitrile as a building block in the synthesis of new pyridine derivatives. These compounds could be studied for their potential use in medicinal chemistry.
Conclusion
In conclusion, 2,3,5,6-Pyridinetetracarbonitrile is a unique chemical compound that has been widely used in scientific research. Its synthesis method is well established, and it has several potential applications in coordination chemistry and materials science. While the mechanism of action of 2,3,5,6-Pyridinetetracarbonitrile is not well understood, it has been shown to inhibit the growth of certain cancer cells. 2,3,5,6-Pyridinetetracarbonitrile has several advantages for use in lab experiments, but it is also highly toxic and relatively expensive. There are several potential future directions for research involving 2,3,5,6-Pyridinetetracarbonitrile, including the development of new coordination complexes and the synthesis of new pyridine derivatives.
Synthesemethoden
The synthesis of 2,3,5,6-Pyridinetetracarbonitrile involves the reaction of 2,3,5,6-tetrachloropyridine with sodium cyanide in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2,3,5,6-Pyridinetetracarbonitrile obtained from this reaction is typically high, and the compound can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
17638-20-9 |
|---|---|
Produktname |
2,3,5,6-Pyridinetetracarbonitrile |
Molekularformel |
C9HN5 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
pyridine-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H |
InChI-Schlüssel |
RRZLWIPIQKXHAS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
Kanonische SMILES |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
Andere CAS-Nummern |
17638-20-9 |
Synonyme |
2,3,5,6-Pyridinetetracarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



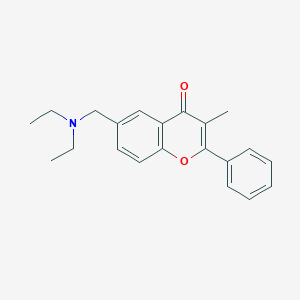
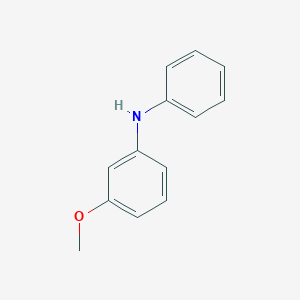

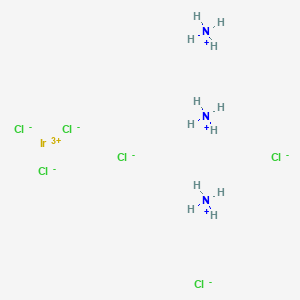


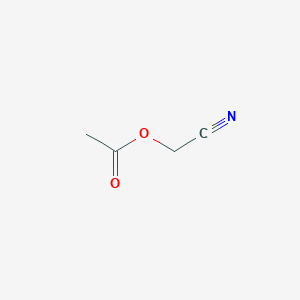
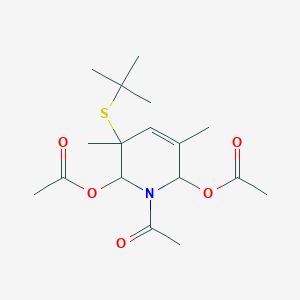
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
